molecular formula C20H20N4O B11664154 N'-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11664154
M. Wt: 332.4 g/mol
InChI Key: XPHVEPWLANHLGE-FYJGNVAPSA-N
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Description

N’-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthyl group, an indazole ring, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 1-naphthaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyl and indazole rings.

    Reduction: Reduced forms of the carbohydrazide moiety.

    Substitution: Halogenated or alkylated derivatives of the compound.

Scientific Research Applications

N’-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)ethylenediamine: Known for its use in colorimetric analysis and as a ligand in coordination chemistry.

    1-Naphthylamine: Utilized in the synthesis of dyes and pigments.

    Indazole derivatives: Explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

N’-(1-(1-Naphthyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide stands out due to its unique combination of a naphthyl group, an indazole ring, and a carbohydrazide moiety

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H20N4O/c1-13(15-11-6-8-14-7-2-3-9-16(14)15)21-24-20(25)19-17-10-4-5-12-18(17)22-23-19/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

XPHVEPWLANHLGE-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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